溴胺

描述

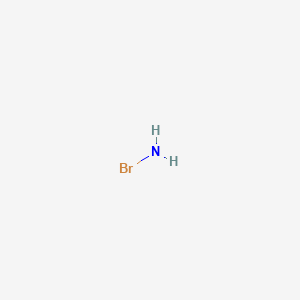

Bromamine is a compound that is related to Bromine . Bromine is a chemical element with the symbol Br and atomic number 35. It is a volatile red-brown liquid at room temperature that evaporates readily to form a similarly colored vapor .

Synthesis Analysis

Bromamine-B/PdCl2 is an efficient system for the synthesis of Anthranilic Acids from Indoles and Indigos . Another study mentions the reaction of bromamine acid with an arylamine following the Ullmann synthesis technique .

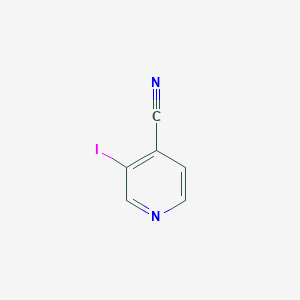

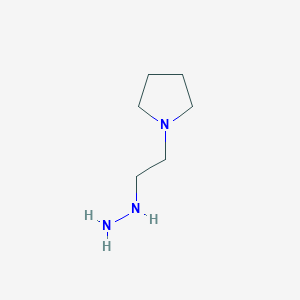

Molecular Structure Analysis

The molecular formula of Bromamine is HBrN. It has an average mass of 95.927 Da and a monoisotopic mass of 94.937057 Da .

Chemical Reactions Analysis

Bromine, a related compound, reacts with hydrogen to produce hydrogen bromide, which is used in the production of inorganic bromides and alkyl bromides, and as a catalyst for many reactions in organic chemistry . The reaction between aluminum and bromine is also well-documented . The monobromamine disproportionation reaction undergoes general acid catalysis, and the subsequent decomposition reactions experience base catalysis .

Physical And Chemical Properties Analysis

Bromamine has a molecular formula of HBrN, an average mass of 95.927 Da, and a monoisotopic mass of 94.937057 Da . Bromine, a related compound, has a reddish-brown appearance and is a liquid at standard temperature and pressure .

科学研究应用

杀菌性能:Johannesson(1958年)探讨了溴胺的杀菌效率,在氯化海水游泳池和用溴代替氯消毒的淡水中发现它们有效(Johannesson, 1958)。

分析化学:Nair,Lalithakumari和Senan(1978年)将溴胺-T引入为氧化滴定试剂,开发了用于测定各种物质的方法(Nair, Lalithakumari, & Senan, 1978)。此外,Ahmed和Mahadevappa(1980年)提出了用于类似目的的溴胺-B,开发了电位滴定和视觉终点滴定方法(Ahmed & Mahadevappa, 1980)。

分解动力学:Lei,Mariñas和Minear(2004年)研究了溴胺的分解动力学,考察了在不同条件下的反应,包括pH值和浓度变化(Lei, Mariñas, & Minear, 2004)。

合成应用:Gowda等人(1983年)报告了将对硝基苯磺酰胺-N-溴化钠(溴胺-N)用作氧化滴定试剂,描述了其合成和结构(Gowda et al., 1983)。

游泳池化学:Johannesson(1960年)研究了游泳池中溴胺的化学,重点关注其杀菌作用和分析化学(Johannesson, 1960)。

滴定研究:Gowda和Ahmed Khan(1982年)提出将溴胺-B作为各种物质的滴定试剂,探索了宏观和微观滴定的不同指示剂(Gowda & Ahmed Khan, 1982)。

染料合成:Ghaieni,Sharifi和Fattollahy(2007年)提出了一种制备溴胺酸的新方法,这是酸性染料合成中的关键中间体(Ghaieni, Sharifi, & Fattollahy, 2007)。

药物分析:Delliou(1983年)讨论了4-溴-2,5-二甲氧基苯丙胺的精神活性和毒性效应,以及用于其研究的分析方法(Delliou, 1983)。

医学研究:Price等人(2008年)和Rogers等人(2011年)的研究集中在暴露于溴的皮肤中的基因表达分析,揭示了组织损伤和愈合过程的见解(Price et al., 2008),(Rogers et al., 2011)。

环境研究:Shtangeeva等人(2017年)探讨了从受污染土壤中植物吸收溴的植物萃取,评估了不同植物物种的吸收(Shtangeeva et al., 2017)。

安全和危害

未来方向

Research on Bromamine and related compounds is ongoing. One study investigated the formation of different active species and degradation of Bromamine Acid by Gas-liquid Electrical Discharge in Different Atmospheres . Another study found that Bromamine T (BAT) exerts stronger anti-cancer properties than Taurine (Tau) .

属性

InChI |

InChI=1S/BrH2N/c1-2/h2H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXLCIKXHOPCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021497 | |

| Record name | Bromoamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromamine | |

CAS RN |

14519-10-9 | |

| Record name | Bromamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)